molecular formula C52H26O4 B12514365 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde

Cat. No.: B12514365
M. Wt: 714.8 g/mol
InChI Key: YMUHRYZFAYRYCD-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrene core with four ethynylbenzaldehyde groups attached at the 1,3,6,8-positions. This compound is known for its applications in various fields, including materials science and organic electronics, due to its distinctive photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetracarboxylic acid.

    Reduction: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetra(benzyl alcohol).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is primarily based on its ability to interact with light and other molecules. The pyrene core provides a rigid, planar structure that can absorb and emit light efficiently, making it useful in photophysical applications. The ethynylbenzaldehyde groups can participate in various chemical reactions, allowing the compound to form stable complexes and undergo functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is unique due to its combination of a pyrene core and ethynylbenzaldehyde groups, which provide both rigidity and functional versatility. This makes it particularly valuable in the synthesis of complex organic frameworks and in applications requiring strong photophysical properties.

Properties

Molecular Formula

C52H26O4

Molecular Weight

714.8 g/mol

IUPAC Name

4-[2-[3,6,8-tris[2-(4-formylphenyl)ethynyl]pyren-1-yl]ethynyl]benzaldehyde

InChI

InChI=1S/C52H26O4/c53-31-39-9-1-35(2-10-39)17-21-43-29-44(22-18-36-3-11-40(32-54)12-4-36)48-27-28-50-46(24-20-38-7-15-42(34-56)16-8-38)30-45(49-26-25-47(43)51(48)52(49)50)23-19-37-5-13-41(33-55)14-6-37/h1-16,25-34H

InChI Key

YMUHRYZFAYRYCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C=O)C#CC7=CC=C(C=C7)C=O)C#CC8=CC=C(C=C8)C=O

Origin of Product

United States

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